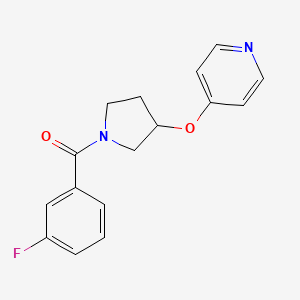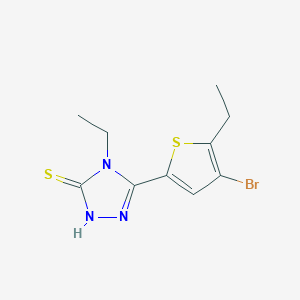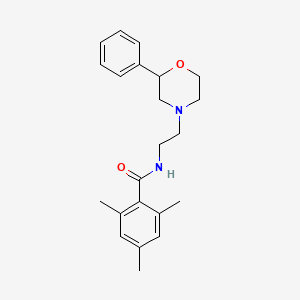![molecular formula C19H15NO7 B3009564 Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637747-89-8](/img/structure/B3009564.png)
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simpler molecules and building up to more complex structures. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This suggests that the synthesis of our target compound might also involve a multi-step process, potentially including cycloaddition and elimination steps.
Molecular Structure Analysis
Structural studies are crucial for understanding the properties of a compound. For instance, the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate reveal that small changes in structure can significantly affect the stability of a compound . This insight is important when considering the molecular structure of "Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate," as the position of substituents and the overall 3D conformation will influence its reactivity and interactions.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate," but they do provide examples of how similar compounds react. For instance, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate leads to tricyclic products . This indicates that the compound may also participate in complex reactions, potentially leading to the formation of cyclic structures or the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involves a condensation reaction, and the reaction conditions such as catalysts and reagents can significantly affect the yield . This suggests that the physical and chemical properties of "Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate" would be influenced by its functional groups, such as the carbamoylmethoxy and benzoate moieties, and could be tailored through careful selection of synthesis conditions.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering
One study explored the crystal engineering aspects of related compounds, focusing on how high pressure can induce phase transitions in structures with high molecular complexity. For instance, Methyl 2-(carbazol-9-yl)benzoate, a compound with similar structural characteristics, undergoes a transformation under high pressure, highlighting the potential of pressure as a tool in crystal engineering for inducing desired structural changes in complex molecular systems (Johnstone et al., 2010).
Photopolymerization
Another research application involves the development of novel compounds for photoinitiated polymerization processes. For example, a study on an alkoxyamine compound bearing a chromophore group linked directly to the aminoxyl function, which decomposes under UV irradiation to generate radicals, suggests the potential of such compounds in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
Photophysical Properties
The investigation of photophysical properties of structurally related compounds, such as Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, has revealed unique luminescence characteristics influenced by the introduction of electron-donating or withdrawing groups. This research illuminates the intricate relationship between molecular structure and luminescence, offering insights into designing materials with tailored optical properties (Kim et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-24-19(23)11-2-4-12(5-3-11)27-16-9-26-15-8-13(25-10-17(20)21)6-7-14(15)18(16)22/h2-9H,10H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAQHIIJGHBMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)
![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)


![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)